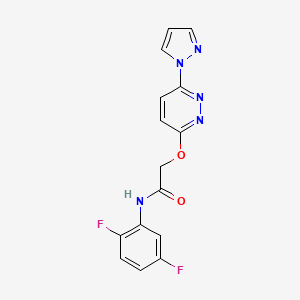

2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)oxy)-N-(2,5-difluorophenyl)acetamide

Description

Properties

IUPAC Name |

N-(2,5-difluorophenyl)-2-(6-pyrazol-1-ylpyridazin-3-yl)oxyacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11F2N5O2/c16-10-2-3-11(17)12(8-10)19-14(23)9-24-15-5-4-13(20-21-15)22-7-1-6-18-22/h1-8H,9H2,(H,19,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMTVGLWRASRQLM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1)C2=NN=C(C=C2)OCC(=O)NC3=C(C=CC(=C3)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11F2N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)oxy)-N-(2,5-difluorophenyl)acetamide typically involves multi-step organic reactions One common synthetic route starts with the preparation of the pyrazole and pyridazine intermediates

Preparation of Pyrazole Intermediate: The pyrazole ring can be synthesized via cyclization reactions involving hydrazines and 1,3-diketones under acidic or basic conditions.

Preparation of Pyridazine Intermediate: The pyridazine ring is often synthesized through the condensation of hydrazines with α,β-unsaturated carbonyl compounds.

Coupling Reaction: The pyrazole and pyridazine intermediates are coupled using a suitable base and solvent to form the ether linkage.

Introduction of Difluorophenylacetamide: The final step involves the acylation of the coupled intermediate with 2,5-difluorobenzoyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)oxy)-N-(2,5-difluorophenyl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can reduce the carbonyl groups to alcohols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Halogenating agents like N-bromosuccinimide for bromination, or nucleophiles like amines for nucleophilic substitution.

Major Products Formed

Oxidation: Carboxylic acids, ketones, or aldehydes.

Reduction: Alcohols or amines.

Substitution: Halogenated derivatives or substituted aromatic compounds.

Scientific Research Applications

Kinase Inhibition

One of the primary applications of this compound lies in its potential as a kinase inhibitor . Kinases are enzymes that play critical roles in cellular signaling pathways, particularly those involved in cancer and inflammatory diseases. Research indicates that compounds with similar structural motifs often exhibit significant interactions with kinases, which can lead to the development of novel anticancer therapies.

Neurotransmission Modulation

The structural characteristics of 2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)oxy)-N-(2,5-difluorophenyl)acetamide may allow it to modulate neurotransmission pathways. Compounds containing pyrazole and pyridazine moieties have been documented to influence neurotransmitter receptors, potentially leading to therapeutic effects in neurological disorders .

Anti-inflammatory Properties

Given its structural features, this compound may also possess anti-inflammatory properties. Similar derivatives have shown promise in modulating inflammatory responses through inhibition of specific signaling pathways associated with inflammation .

Case Studies and Research Findings

Research has highlighted various case studies demonstrating the efficacy and potential applications of compounds related to This compound :

- Kinase Inhibitor Development : A study explored the structure–activity relationship (SAR) of pyrazolo[3,4-b]pyridine derivatives, revealing their potential as inhibitors for several kinases involved in cancer progression. The findings suggested that modifications to the pyridazine core could enhance potency and selectivity against specific targets .

- Neuropharmacological Studies : Research on similar compounds indicated their ability to penetrate the blood-brain barrier, suggesting potential applications in treating central nervous system disorders such as depression and anxiety .

Mechanism of Action

The mechanism of action of 2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)oxy)-N-(2,5-difluorophenyl)acetamide is not fully understood, but it is believed to interact with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Further research is needed to elucidate the exact pathways involved.

Comparison with Similar Compounds

Key differences :

- The core heterocycle : The target compound uses a pyridazine scaffold, whereas the patent compound employs a pyrazolo[1,5-a]pyrimidine core. Pyridazine derivatives are less common in TRK inhibitors but may offer unique steric or electronic properties for binding.

Acetamide Derivatives with Pyrazole Motifs

Another analog, (S)-2-(3,5-bis(difluoromethyl)-1H-pyrazol-1-yl)-N-(1-(3-(4-chloro-1-methyl-3-(methylsulfonyl)-1H-indazol-7-yl)-6-(3-hydroxy-3-methylbut-1-yn-1-yl)pyridin-2-yl)-2-(3,5-difluorophenyl)ethyl)acetamide (Example 189, ), shares:

Divergences :

- Complexity : Example 189 incorporates additional functional groups (e.g., chlorinated indazole, sulfonyl groups), likely targeting multiple kinase domains or improving solubility.

Biological Activity

The compound 2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)oxy)-N-(2,5-difluorophenyl)acetamide is a complex organic molecule characterized by multiple heterocyclic structures, including pyrazole and pyridazine rings. This article aims to provide a comprehensive overview of its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Structural Characteristics

The compound features several key structural elements that contribute to its biological activity:

- Pyrazole Ring : Known for diverse biological activities, particularly in drug design.

- Pyridazine Ring : Often associated with pharmacological properties, including anti-inflammatory and anticancer effects.

- Difluorophenyl Group : Enhances the compound's reactivity and potential interactions with biological targets.

These structural components suggest that the compound may interact with various biological pathways, making it a candidate for drug development.

Anticancer Potential

Research indicates that compounds similar to this one exhibit significant anticancer properties. Key findings include:

- Cytotoxicity Studies : The compound has shown promising results in inhibiting the growth of cancer cell lines such as MCF7 (breast cancer) and NCI-H460 (lung cancer). In studies, derivatives with similar structures displayed IC50 values ranging from 0.01 µM to 49.85 µM against various cancer cell lines .

- Mechanism of Action : It is believed that the compound may exert its effects by modulating kinase activity, which is crucial in cancer cell proliferation and survival. Kinase inhibitors are known to play a significant role in targeted cancer therapies .

Other Biological Activities

In addition to its anticancer potential, the compound may exhibit other biological activities:

- Anti-inflammatory Properties : Similar compounds have been shown to possess anti-inflammatory effects, potentially making this compound useful in treating inflammatory diseases .

- Antimicrobial Activity : The presence of the pyrazole moiety suggests potential antimicrobial properties, as many pyrazole derivatives have demonstrated efficacy against various bacterial and fungal strains.

Table: Summary of Biological Activities

Case Study: Cytotoxicity Against Cancer Cell Lines

In a systematic study involving various derivatives of the target compound, it was found that certain modifications significantly enhanced cytotoxicity against breast cancer cell lines. For instance:

- Combination Therapy : The compound was tested in combination with doxorubicin, revealing a synergistic effect that improved overall cytotoxicity compared to doxorubicin alone. This suggests potential for use in combination therapies for more effective cancer treatment .

Mechanistic Insights

The mechanism by which this compound exerts its anticancer effects primarily involves inhibition of specific kinases involved in cell signaling pathways. Research has shown that:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.